Fmoc-d-glu(oall)-oh

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-glu(oall)-oh typically involves the protection of the amino and carboxyl groups of glutamic acid. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group, while the allyl ester (OAll) is used to protect the carboxyl group. The synthesis can be carried out using standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes multiple steps of coupling, deprotection, and purification to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-d-glu(oall)-oh undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the allyl ester can be removed using palladium-catalyzed hydrogenation.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are peptides and proteins with specific sequences and structures, which are essential for various biological and chemical applications .

Applications De Recherche Scientifique

Biochemical Studies

In biological research, peptides synthesized from Fmoc-d-glu(oall)-oh are used to study enzyme interactions and receptor binding. These peptides can mimic natural biological processes, aiding in the understanding of cellular mechanisms.

Case Study: Peptide Interaction with Integrins

A study demonstrated that a peptide synthesized using this compound exhibited specific binding to integrin receptors, which are crucial in cell adhesion and signaling. The introduction of the allyl ester group enhanced the peptide's affinity for the target receptor compared to non-modified versions .

Medical Applications

Drug Development

Peptides derived from this compound are being explored as potential therapeutics for various diseases. Their ability to target specific proteins involved in disease pathways makes them candidates for drug development.

Case Study: Antitumor Activity

Research on a peptide synthesized from this compound showed promising results in targeting tumor cells. The study highlighted an increase in tumor accumulation when the peptide was modified with an allyl ester group, suggesting improved pharmacokinetics and bioavailability .

Industrial Applications

Large-scale Peptide Production

In industry, this compound is employed for the large-scale synthesis of peptides used in pharmaceuticals, cosmetics, and food additives. Its efficiency in producing high-quality peptides makes it valuable for commercial applications.

Summary of Findings

The applications of this compound span across multiple scientific disciplines:

- Peptide Synthesis: Essential for creating high-purity peptides.

- Biological Research: Useful in studying enzyme interactions and receptor binding.

- Drug Development: Potential therapeutic applications targeting specific proteins.

- Industrial Use: Facilitates large-scale peptide production.

Mécanisme D'action

The mechanism of action of Fmoc-d-glu(oall)-oh involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The allyl ester protects the carboxyl group, allowing for selective deprotection and coupling reactions. These protecting groups enable the stepwise assembly of peptides with high precision .

Comparaison Avec Des Composés Similaires

Fmoc-L-glutamic acid α-allyl ester: Similar to Fmoc-d-glu(oall)-oh but with the L-configuration of glutamic acid.

Fmoc-L-glutamic acid γ-allyl ester: Another derivative with the allyl ester at the γ-position.

Uniqueness: this compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterparts. This uniqueness makes it valuable for studying the effects of chirality on peptide function and for developing peptide-based therapeutics with improved stability and activity .

Activité Biologique

Overview

Fmoc-d-glu(oall)-oh, or N-Fmoc-D-glutamic acid α-allyl ester, is a derivative of glutamic acid widely utilized in peptide synthesis due to its unique structural properties. This compound serves as a crucial building block in the formation of peptides that mimic natural proteins, facilitating studies on protein interactions, enzyme activities, and cellular signaling pathways. The biological activity of this compound is primarily linked to its role in synthesizing bioactive peptides and potential therapeutic applications.

The synthesis of this compound involves protecting the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and the carboxyl group with an allyl ester (OAll). This protection strategy allows for selective deprotection during peptide synthesis, enabling the formation of complex peptide structures.

Synthesis Methods

- Solid-Phase Peptide Synthesis (SPPS) : A prevalent method for synthesizing this compound, allowing for efficient coupling and deprotection steps.

- Solution-Phase Synthesis : Another approach that can be employed, although less common than SPPS.

Biological Applications

This compound has been investigated for various biological activities:

- Peptide Synthesis : It is used to incorporate glutamic acid residues into peptides, essential for studying protein structure and function. This incorporation is crucial for understanding interactions in biological systems .

- Therapeutic Potential : Research indicates that peptides synthesized with this compound may have applications in developing peptide-based drugs targeting specific proteins or receptors. These drugs hold promise for treating diseases such as cancer and autoimmune disorders .

- Neuroprotective Effects : Studies have shown that derivatives of glutamic acid can exhibit neuroprotective properties. For instance, compounds derived from this compound were tested in neuroblastoma cell lines, demonstrating potential in reducing oxidative stress-induced cell death .

The mechanism by which this compound exerts its biological effects is primarily through its role as a building block in peptide synthesis. The protecting groups (Fmoc and OAll) prevent unwanted reactions during synthesis while allowing for controlled assembly of peptides. Once incorporated into peptides, these structures can interact with biological targets, influencing various signaling pathways and cellular responses.

Comparative Analysis

The unique D-configuration of this compound differentiates it from its L-counterparts, such as Fmoc-L-glutamic acid α-allyl ester. This chirality can significantly affect the biological properties and interactions of the resulting peptides.

| Compound Name | Configuration | Biological Activity |

|---|---|---|

| This compound | D | Used in peptide synthesis; potential neuroprotective effects |

| Fmoc-L-glutamic acid α-allyl ester | L | Similar applications but different biological interactions |

| Fmoc-L-glutamic acid γ-allyl ester | L | Variation with different reactivity profiles |

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various experimental settings:

- Enzymatic Reactions : In enzyme-catalyzed reactions involving CAL-B (Calcium-dependent Lipase B), substrates containing this compound exhibited varying conversion rates depending on reaction conditions. This suggests a role in optimizing enzymatic processes .

- Cell Viability Assays : In experiments assessing neuroprotective effects using SH-SY5Y neuroblastoma cells, compounds derived from this compound were evaluated for their ability to mitigate oxidative stress-induced cell death. The results indicated a significant protective effect at specific concentrations .

Propriétés

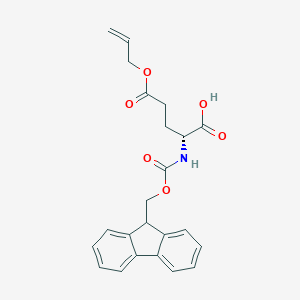

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBARFFNYOKIAX-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.